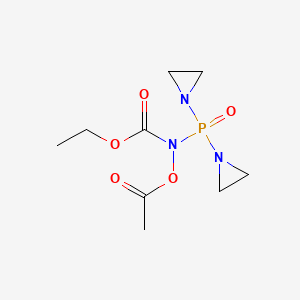
3-Dibutylaminoacrolein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dibutylaminoacrolein is an organic compound characterized by the presence of a dibutylamino group attached to an acrolein backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dibutylaminoacrolein typically involves the reaction of dibutylamine with acrolein. This reaction can be carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction is generally performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C to ensure optimal reaction conditions.
Industrial Production Methods: For industrial-scale production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity this compound.
化学反応の分析
Types of Reactions: 3-Dibutylaminoacrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
3-Dibutylaminoacrolein has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Dibutylaminoacrolein involves its interaction with various molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. This interaction can lead to changes in cellular function, which may be harnessed for therapeutic purposes.
類似化合物との比較
3-Dimethylaminoacrolein: Similar in structure but with a dimethylamino group instead of a dibutylamino group.
3-Diethylaminoacrolein: Contains a diethylamino group, offering different chemical properties and reactivity.
Uniqueness: 3-Dibutylaminoacrolein is unique due to its larger alkyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
(E)-3-(dibutylamino)prop-2-enal |
InChI |
InChI=1S/C11H21NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h7,10-11H,3-6,8-9H2,1-2H3/b10-7+ |
InChIキー |
IDHUWHYABNVTKT-JXMROGBWSA-N |
異性体SMILES |
CCCCN(CCCC)/C=C/C=O |
正規SMILES |
CCCCN(CCCC)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


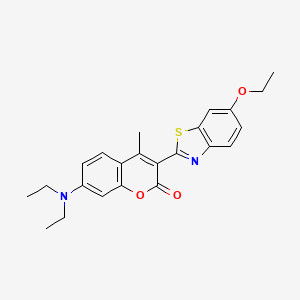
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

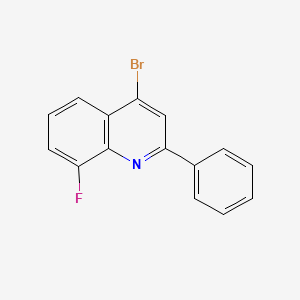
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
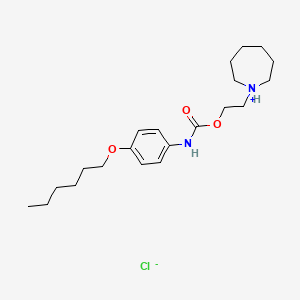

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
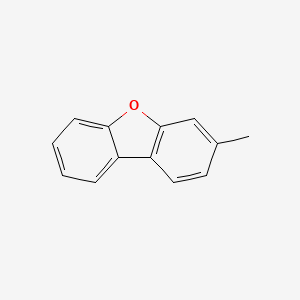
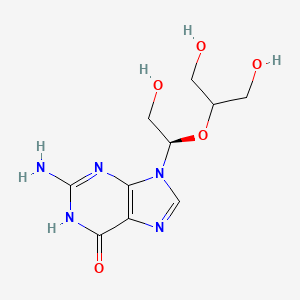

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)
